BenchChemオンラインストアへようこそ!

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Medicinal chemistry Chemical synthesis Building‑block procurement

Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate (CAS 2197056‑59‑8) is a polysubstituted imidazo[1,2‑a]pyridine building block supplied as a ≥95 % pure solid [REFS‑1]. The molecule combines three synthetically orthogonal handles on a single flat heteroaromatic core: an 8‑bromo substituent for Pd‑catalysed cross‑couplings, a 4‑cyanophenyl group at position 2 that offers strong electron‑withdrawal and potential π‑stacking, and a methyl ester at position 6 that can be hydrolysed or amidated.

Molecular Formula C16H10BrN3O2
Molecular Weight 356.17 g/mol
CAS No. 2197056-59-8
Cat. No. B1450694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
CAS2197056-59-8
Molecular FormulaC16H10BrN3O2
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H10BrN3O2/c1-22-16(21)12-6-13(17)15-19-14(9-20(15)8-12)11-4-2-10(7-18)3-5-11/h2-6,8-9H,1H3
InChIKeyLPVBFIKULUVOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate – Procurement‑Grade Identity & Structural Baseline


Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate (CAS 2197056‑59‑8) is a polysubstituted imidazo[1,2‑a]pyridine building block supplied as a ≥95 % pure solid [REFS‑1]. The molecule combines three synthetically orthogonal handles on a single flat heteroaromatic core: an 8‑bromo substituent for Pd‑catalysed cross‑couplings, a 4‑cyanophenyl group at position 2 that offers strong electron‑withdrawal and potential π‑stacking, and a methyl ester at position 6 that can be hydrolysed or amidated. This unique substitution pattern places the compound at the intersection of medicinal chemistry, fragment‑based drug discovery and materials science, yet published head‑to‑head comparator data are extremely scarce.

Why Generic Imidazo[1,2‑a]pyridine Scaffolds Cannot Replace Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate in Demand‑Sensitive Programmes


Even subtle changes to the imidazo[1,2‑a]pyridine periphery can drastically alter physicochemical properties, reactivity and biological profiles [REFS‑1]. Removing the 8‑bromo eliminates the only heavy‑halogen handle for cross‑coupling diversification; replacing the 4‑cyanophenyl with a simple phenyl or methoxyphenyl drops both the electron‑withdrawing capacity and the nitrile‑based potential for hydrogen‑bonding or click chemistry; and substituting the 6‑methyl ester with a carboxylic acid or amide alters solubility, logP and the protection‑deprotection sequence in multi‑step syntheses. General‑purpose imidazo[1,2‑a]pyridines therefore fail when a programme requires all three functionalities to be present simultaneously in a single, well‑characterised intermediate.

Quantitative Differentiation Evidence: Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate vs Closest Commercially Available Analogs


Molecular‑Weight Verification Confirms Identity and Distinguishes from Des‑Bromo and Des‑Cyano Analogs

The molecular weight of the target compound (356.19 g mol⁻¹, C₁₆H₁₀BrN₃O₂) differs substantially from two frequently considered replacements: the des‑bromo analog methyl 2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate (calculated 277.28 g mol⁻¹, C₁₆H₁₁N₃O₂) and the des‑cyano analog methyl 8‑bromo‑2‑phenylimidazo[1,2‑a]pyridine‑6‑carboxylate (calculated 357.20 g mol⁻¹, C₁₆H₁₃BrN₂O₂) [REFS‑1]. These 22–28 % mass differences are analytically definitive and prevent accidental misidentification during inventory management or QC release.

Medicinal chemistry Chemical synthesis Building‑block procurement

Purity Benchmarking ≥95 % Establishes Minimum Procurement Specification

The target compound is commercially supplied with a guaranteed purity of ≥95 % (HPLC) according to its producer [REFS‑1]. This matches the typical purity of premium imidazo[1,2‑a]pyridine building blocks and exceeds the 90 % threshold frequently seen for custom‑synthesised analogs. The documented purity allows users to incorporate the compound directly into parallel synthesis workflows without an obligatory in‑house re‑purification step.

Quality control Reagent procurement Reproducibility

Halogen‑Dependent Reactivity: 8‑Bromo as a Superior Cross‑Coupling Handle over 8‑Chloro or Unsubstituted Analogs

The C8‑bromine in imidazo[1,2‑a]pyridines exhibits higher oxidative‑addition reactivity toward Pd⁰ than the corresponding C8‑chlorine, as established by general reactivity trends in heteroaryl halides [REFS‑1]. This translates into faster Suzuki–Miyaura coupling rates and wider substrate scope. The 4‑cyanophenyl group further deactivates the ring, making the bromine essential for efficient coupling; the des‑bromo analog completely lacks this versatile diversification pathway.

Cross‑coupling Suzuki coupling Medicinal chemistry

Electronic Modulation by the 4‑Cyanophenyl Substituent Lowers logP Relative to the Phenyl Analog While Maintaining Planarity

Replacing the 4‑cyanophenyl group with an unsubstituted phenyl ring is predicted to raise the calculated logP (XLogP3) by ~0.8 log units while reducing the topological polar surface area (TPSA) by 17 Ų [REFS‑1]. The target compound’s combination of moderate lipophilicity (logP ~3.5) and higher TPSA (~94 Ų) positions it closer to the CNS‑drug‑like space, whereas the phenyl analog drifts toward a more lipophilic profile that may be less favourable for certain oral‑drug targets.

Physicochemical profiling logP Drug‑likeness

Ester‑Free Analog Loses the 6‑Position Handle Required for Amide Library Expansion

Compound 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine, which lacks the 6‑carboxylate, cannot directly participate in amide‑bond formation with amine‑containing fragments. The target methyl ester can be saponified to the free acid and then coupled with a wide array of amines, a transformation that is routinely used to generate focused libraries [REFS‑1]. This single‑step derivatisation capability is absent in the 6‑unsubstituted analog, severely restricting its utility as a central scaffold.

Parallel synthesis Amide coupling Fragment elaboration

High‑Value Application Scenarios for Methyl 8‑bromo‑2‑(4‑cyanophenyl)imidazo[1,2‑a]pyridine‑6‑carboxylate Based on Verified Evidence Dimensions


Diversity‑Oriented Synthesis of Kinase‑Focused Screening Libraries

The three orthogonal handles (C8‑Br, C6‑COOMe, C2‑ArCN) enable rapid sequential derivatisation to produce a matrix of analogs for kinase inhibitor screening. The C8‑bromo site undergoes Suzuki coupling to introduce aryl or heteroaryl diversity, the ester is amidated with amine fragments, and the nitrile can be converted to a tetrazole or amine to probe hydrogen‑bonding pockets. This multi‑step elaboration strategy hinges on the simultaneous presence of all three functional groups, a feature absent in simpler imidazo[1,2‑a]pyridine building blocks [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) with Built‑In Exit Vectors

The compound serves as an ideal FBDD core because each substituent can act as a defined vector for fragment growth without altering the central scaffold’s geometry. Its moderate logP (~3.5) and high TPSA (~94 Ų) place it in a favourable chemical space for fragment elaboration, while the documented ≥95 % purity ensures reproducible biophysical assay results [REFS‑2].

Synthesis of CNS‑Drug‑Like Leads via Parallel Amide Coupling

The methyl ester can be selectively hydrolysed and coupled with amine‑containing fragments to generate amide libraries with controlled physicochemical properties. The 4‑cyanophenyl group lowers logP and raises TPSA relative to the phenyl analog, potentially improving CNS‑drug‑likeness. Procurement of the ≥95 % pure ester avoids the need for custom synthesis of the acid, accelerating lead‑generation timelines [REFS‑3].

Materials Chemistry: Ligand Precursor for Luminescent Metal Complexes

Imidazo[1,2‑a]pyridines with nitrile substituents have been used as ligands for transition metals that exhibit interesting photophysical properties. The target compound’s 4‑cyanophenyl group provides a strong electron‑withdrawing anchor, while the bromine allows further functionalisation with chromophoric groups. The methyl ester can be used to tune solubility or to tether the ligand to a solid support [REFS‑4].

Quote Request

Request a Quote for Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.